molecular formula C19H20N2O B11473122 2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane

2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane

Cat. No.: B11473122
M. Wt: 292.4 g/mol
InChI Key: KWTIYURYGBUBQH-UHFFFAOYSA-N
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Description

2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are formed by the fusion of benzene and imidazole. These compounds are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then subjected to cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid
  • Pyrimido[1,2-a]benzimidazoles
  • 1-Methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines

Uniqueness

2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxolane ring and methylphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C19H20N2O/c1-14-7-2-3-8-15(14)13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-12-22-18/h2-5,7-10,18H,6,11-13H2,1H3

InChI Key

KWTIYURYGBUBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CCCO4

Origin of Product

United States

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